REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[N:7]([CH:10]1[CH2:15][CH:14]2[CH2:16][CH2:17][CH:11]1[CH2:12][N:13]2[C:18](OCC)=O)=[N+]=[N-]>C1COCC1>[NH2:7][CH:10]1[CH2:15][CH:14]2[CH2:16][CH2:17][CH:11]1[CH2:12][N:13]2[CH3:18] |f:0.1.2.3.4.5|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 5 hrs
|
Duration
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5 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C2CN(C(C1)CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |